molecular formula C12H17ClN2O3 B555085 H-Asn-OtBu HCl CAS No. 63094-81-5

H-Asn-OtBu HCl

Cat. No.: B555085
CAS No.: 63094-81-5
M. Wt: 224.68 g/mol
InChI Key: HSXVFJRDTASLQJ-PPHPATTJSA-N
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Description

H-Asn-OtBu HCl, also known as L-Asparagine tert-butyl ester hydrochloride, is an organic compound with the molecular formula C8H17ClN2O3. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino acid asparagine. This compound appears as a white solid powder and is soluble in organic solvents such as methanol, ethanol, and dichloromethane, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn-OtBu HCl typically involves the protection of the amino group of asparagine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out in the presence of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC). The resulting Boc-protected asparagine is then treated with tert-butyl alcohol and hydrochloric acid to yield the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Asn-OtBu HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Asn-OtBu HCl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-Asn-OtBu HCl involves its role as a precursor in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group during peptide chain elongation. Upon completion of the synthesis, the Boc group is removed to yield the free amino acid, which can then participate in further biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the Boc protecting group and the ester functionality, which provides versatility in peptide synthesis and biochemical research. This dual functionality allows for selective deprotection and modification, making it a valuable tool in synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H2,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNKCUXXNGWROA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584954
Record name tert-Butyl L-asparaginate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63094-81-5
Record name tert-Butyl L-asparaginate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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